REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9](OC)=[O:10])=[CH:7][CH:6]=1.[NH3:17]>CO>[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([NH2:17])=[O:10])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=CC=C(C(=O)OC)C=C1)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in a pressure reactor at 110° for 10 hours
|
Duration
|
10 h
|
Type
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FILTRATION
|
Details
|
The methanolic solution is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on neutral alumina
|
Type
|
WASH
|
Details
|
the early fractions which elute rapidly with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
methanol fractions finally give a tan solid when
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
When recrystallized from ethanol the white solid
|
Name
|
|
Type
|
|
Smiles
|
FC(COC1=CC=C(C(=O)N)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |